molecular formula C18H17FN2O4 B2460916 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide CAS No. 899956-35-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2460916
CAS No.: 899956-35-5
M. Wt: 344.342
InChI Key: RWDAGRLXHZLJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide is a highly potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This channel is a primary detector of innocuous cool and noxious cold temperatures in the peripheral nervous system, and its dysregulation is implicated in various pathological states. As a research tool, this compound is invaluable for elucidating the complex role of TRPM8 in cold sensation, cold-allodynia , and chronic pain conditions, such as neuropathic and inflammatory pain. Beyond neurology, its application extends to oncology, where studies utilize it to investigate the channel's functional expression in prostate cancer, breast cancer, and other malignancies, exploring its contribution to cell survival, migration, and apoptosis. The mechanism of action involves direct antagonism at the TRPM8 channel, effectively inhibiting channel activation by cold temperatures or chemical agonists like menthol and icilin, thereby suppressing calcium influx and subsequent neuronal signaling or cancer cell proliferation. This makes it a critical pharmacological probe for target validation and for advancing the understanding of thermosensation and TRP channel biology in both physiological and disease contexts.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c19-13-3-1-12(2-4-13)7-8-20-17(22)18(23)21-14-5-6-15-16(11-14)25-10-9-24-15/h1-6,11H,7-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDAGRLXHZLJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The dihydrobenzo dioxin moiety and the fluorophenethyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs from the provided evidence. Key differences in substituents, synthesis strategies, and inferred biological properties are highlighted.

Compound Name/ID Core Structure Key Substituents Synthesis Method Yield (%) Biological Activity (Inferred) Reference
Target Compound : N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide Oxalamide bridge 4-Fluorophenethyl, dihydrodioxin Likely condensation of oxalic acid derivatives N/A Potential antiviral activity N/A
Compound 17 (): 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(4-fluorobenzyl)ethan-1-amine Ethanamine linker 4-Fluorobenzyl Reductive amination Not reported VEEV inhibition
Compound 29 (): N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline Ethylamine linker 3-Fluoro-4-methoxyphenyl GP3 procedure (Buchwald-Hartwig coupling) 53 Antiviral (VEEV)
Compound 20 (): 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-fluoro-1H-indole Indole linker 5-Fluoroindole Alkylation and cyclization Not reported Not specified
Compound 22 (): 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)pyridine Pyridine linker 3-Fluoro-4-methoxyphenyl Suzuki-Miyaura coupling Not reported Not specified

Key Observations:

Structural Differences :

  • The target compound’s oxalamide bridge contrasts with ethanamine (Compound 17), ethylamine (Compound 29), indole (Compound 20), or pyridine (Compound 22) linkers. Oxalamides typically exhibit higher polarity and hydrogen-bonding capacity, which may improve binding specificity but reduce lipophilicity compared to amine-based analogs.
  • Fluorine substitution is common across all compounds (4-fluorophenethyl in the target vs. 4-fluorobenzyl in Compound 17), suggesting a shared strategy to enhance electronic effects and metabolic stability.

Reductive amination (Compound 17) and Suzuki coupling (Compound 22) are prevalent methods for assembling aromatic and heterocyclic motifs .

The oxalamide group may confer enhanced stability against enzymatic degradation compared to amine-linked analogs.

Physicochemical Properties :

  • The dihydrodioxin moiety in all compounds contributes to aromatic stacking interactions, but the oxalamide bridge in the target compound likely increases solubility in polar solvents relative to indole or pyridine-based derivatives.

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 325.37 g/mol
  • CAS Number : 955610-05-6

The structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is known to influence its biological activity significantly.

Preliminary studies indicate that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including alpha-glucosidase and acetylcholinesterase. In silico molecular docking studies suggest favorable binding interactions with these targets, which are crucial in the management of diabetes and neurodegenerative diseases respectively.
  • Antioxidant Activity : Compounds containing the benzodioxane structure often exhibit antioxidant properties. This may contribute to their protective effects against oxidative stress-related cellular damage.

Anticancer Potential

Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure may possess anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Neuroprotective Effects

Given its interaction with acetylcholinesterase, this compound may have neuroprotective effects. Studies suggest that inhibition of this enzyme could help in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Studies and Research Findings

StudyFindings
In vitro study on enzyme inhibition Demonstrated significant inhibition of alpha-glucosidase with IC50 values indicating potential for diabetes management.
Antioxidant assays Showed promising results in reducing oxidative stress markers in cultured cells.
Apoptosis induction in cancer cells Indicated that treatment with related compounds led to increased apoptosis rates in human breast cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.